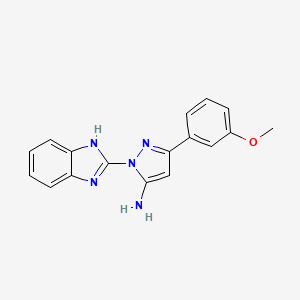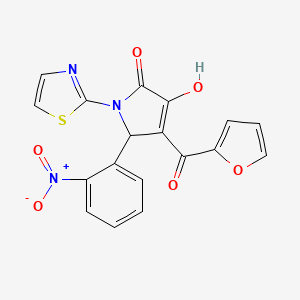![molecular formula C10H6N4O B11061718 [(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11061718.png)
[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods often involve the fusion of aromatic amines with ethyl cyanoacetate at high temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group. Common reagents used in these reactions include triethylamine, ethanol, and piperidine.
Scientific Research Applications
{5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of complex heterocyclic structures . The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar compounds to {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE include:
Cyanoacetamides: These compounds share similar functional groups and are used in the synthesis of heterocyclic compounds.
Cyanoacetohydrazides: These compounds are also versatile intermediates in organic synthesis and have similar reactivity.
Azirines: These compounds are used in the synthesis of various heterocycles and share some structural similarities. The uniqueness of {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE lies in its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H6N4O |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4O/c1-2-8-9(6(3-11)4-12)7(5-13)10(14)15-8/h2H,14H2,1H3/b8-2- |
InChI Key |
REHAJYYGJYIRDY-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\1/C(=C(C#N)C#N)C(=C(O1)N)C#N |
Canonical SMILES |
CC=C1C(=C(C#N)C#N)C(=C(O1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11061647.png)
![2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11061655.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B11061658.png)

![6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11061673.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11061674.png)
![1-(3-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11061691.png)
![2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11061692.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11061695.png)
![N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11061697.png)
![6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11061707.png)
piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone](/img/structure/B11061712.png)
![7'-Amino-1-(4-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11061716.png)
